molecular formula C10H9NO2 B1326761 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 412021-98-8

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1326761
CAS No.: 412021-98-8
M. Wt: 175.18 g/mol
InChI Key: VZXIOENIXSKBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXIOENIXSKBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649294
Record name 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412021-98-8
Record name 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Characterization of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, spectroscopic profile, and synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (CAS No: 412021-98-8). As a substituted indole, this compound represents a valuable scaffold in medicinal chemistry and drug development, primarily due to its structural analogy to the neurotransmitter serotonin and the versatile reactivity of its functional groups. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a centralized resource for its structural elucidation, characterization, and rational synthesis. We delve into the causality behind its chemical properties and provide field-proven protocols for its preparation and analysis.

Introduction: The Significance of the Substituted Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is of particular interest due to the strategic placement of three key functional groups on this privileged scaffold:

  • 5-Hydroxy Group: This substitution creates a structural parallel to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), making it a compelling starting point for the design of neuromodulatory agents.

  • 2-Methyl Group: The presence of a methyl group at the C2 position enhances lipophilicity and can sterically influence binding interactions with biological targets. It also blocks potential metabolic pathways, potentially increasing the compound's stability.

  • 3-Carbaldehyde Group: This versatile formyl group is a synthetic linchpin, enabling a multitude of chemical transformations such as condensations, oxidations, and reductions. It serves as a gateway to more complex molecular architectures, including various indole alkaloids and heterocyclic systems.[1]

This guide will systematically deconstruct the molecule's structure, provide a predictive spectroscopic profile for its unambiguous identification, and detail a robust synthetic protocol, thereby equipping researchers with the foundational knowledge required for its application in discovery programs.

Elucidation of the Molecular Structure

A thorough understanding of the molecule's architecture is paramount for predicting its reactivity and biological function.

Atomic Connectivity and Planarity

The core of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a bicyclic aromatic system composed of a fused benzene and pyrrole ring. The substituents are positioned as per IUPAC nomenclature. The inherent aromaticity of the indole ring system enforces a high degree of planarity. X-ray crystallography studies on analogous compounds, such as 5-methyl-1H-indole-3-carbaldehyde, confirm that the non-hydrogen atoms of the indole core are nearly coplanar.[2] This planarity is a critical factor in facilitating π-π stacking interactions in biological systems. In the solid state, molecules of this class are typically organized through a network of intermolecular hydrogen bonds, particularly involving the indole N-H and the carbonyl oxygen of the aldehyde.[2]

Caption: 2D structure of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Key Physicochemical Properties

A summary of the essential identifiers and properties for this compound is provided below.

PropertyValueSource
IUPAC Name 5-hydroxy-2-methyl-1H-indole-3-carbaldehydeN/A
CAS Number 412021-98-8[3]
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
SMILES O=CC1=C(C)NC2=C1C=C(O)C=C2[3]
Storage Sealed in dry, 2-8°C[3]

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for the structural verification and purity assessment of synthesized compounds. The following data represents a predictive profile based on established principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: Proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The electron-donating nature of the hydroxyl and methyl groups, combined with the electron-withdrawing aldehyde, creates a distinct and predictable pattern of chemical shifts.

Predicted Shift (δ, ppm)MultiplicityAssignmentRationale for Prediction
~12.0broad singletNH -1The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom.[4]
~10.0singletCH O-3The aldehyde proton is strongly deshielded by the anisotropic effect of the carbonyl double bond, resulting in a characteristic downfield singlet.[4]
~9.5singletOH -5The phenolic proton signal is often a singlet and its chemical shift can be concentration and solvent dependent.[5]
~7.8doubletH -4This proton is peri to the electron-withdrawing aldehyde group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6 (meta-coupling is small).
~7.2doubletH -7This proton is adjacent to the indole nitrogen.
~6.8doublet of doubletsH -6This proton is ortho to the electron-donating hydroxyl group, shifting it upfield. It is split by both H-7 (ortho-coupling) and H-4 (meta-coupling).
~2.5singletCH ₃-2The methyl protons appear as a sharp singlet as there are no adjacent protons to couple with.

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: Carbon NMR complements proton NMR by providing a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.

Predicted Shift (δ, ppm)AssignmentRationale for Prediction
~185.0C HO-3The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[6]
~152.0C 5-OHAromatic carbon attached to the hydroxyl group, shifted downfield by the oxygen atom.
~140.0C 2-CH₃The carbon bearing the methyl group.
~135.0C 7aBridgehead carbon adjacent to the nitrogen atom.[6]
~128.0C 3aBridgehead carbon adjacent to C3.
~125.0C 4Aromatic CH carbon adjacent to the C3a bridgehead.
~115.0C 6Aromatic CH carbon ortho to the hydroxyl group, shielded by its electron-donating effect.
~112.0C 7Aromatic CH carbon adjacent to the C7a bridgehead.
~110.0C 3Quaternary carbon attached to the aldehyde group.
~12.0C H₃-2The methyl carbon appears in the typical upfield aliphatic region.

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200O-H Stretch (broad)Phenolic Hydroxyl (-OH)
3300 - 3100N-H StretchIndole Amine (-NH)
3100 - 3000C-H StretchAromatic C-H
1680 - 1650C=O StretchConjugated Aldehyde (-CHO)[5]
1620 - 1450C=C StretchAromatic Ring
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): The expected molecular ion peak will appear at m/z = 175.1, corresponding to the molecular formula C₁₀H₉NO₂. High-resolution mass spectrometry (HRMS) would confirm this with high accuracy.

  • Key Fragmentation: A prominent fragment would likely be observed at m/z = 146.1, corresponding to the loss of the formyl radical ([M-CHO]⁺). Another significant fragment could arise from the loss of carbon monoxide ([M-CO]⁺), also resulting in a fragment at m/z = 147.1.

Synthesis and Mechanistic Insights

A reliable synthetic route is crucial for accessing the compound for further study. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heterocyclic rings, including indoles.[1]

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis involves the formylation of the precursor, 5-hydroxy-2-methyl-1H-indole, using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

synthesis_workflow DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier Step 1: Reagent Formation POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Step 1: Reagent Formation Indole 5-Hydroxy-2-methyl-1H-indole (Starting Material) Iminium Iminium Salt Intermediate Indole->Iminium Vilsmeier->Iminium Step 2: Electrophilic Attack Product 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde (Final Product) Iminium->Product Step 3: Hydrolysis Hydrolysis Aqueous Workup (H₂O / Base) Hydrolysis->Product

Sources

"5-hydroxy-2-methyl-1H-indole-3-carbaldehyde derivatives and analogues"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Synthesis, Characterization, and Application of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde Derivatives and Analogues

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] This guide focuses on a specific, highly functionalized scaffold: 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde . The strategic placement of a hydroxyl group at the C5 position renders it a structural analogue of the neurotransmitter serotonin, opening significant avenues in neuropharmacology.[3][4] Concurrently, the carbaldehyde at the C3 position serves as a versatile synthetic handle for generating diverse libraries of derivatives. This document provides a comprehensive overview of the synthesis of this core structure, detailed protocols for its derivatization, methods for its characterization, and a discussion of the known and potential biological activities of its analogues, including antioxidant, antimicrobial, and anticancer properties.[5][6][7] We will explore critical structure-activity relationships (SAR) to guide future drug discovery efforts, presenting field-proven insights into the rational design of novel therapeutic agents based on this promising scaffold.

The Indole Scaffold: A Foundation for Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that forms the core of many biologically significant molecules, including the amino acid tryptophan. Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for engaging with biological targets. Consequently, indole derivatives have been successfully developed into drugs across a wide therapeutic spectrum, from anti-inflammatory agents like Indomethacin to anti-migraine drugs like Sumatriptan.[8]

The specific focus of this guide, the 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde core, possesses three key features that make it particularly compelling for medicinal chemistry:

  • The 5-Hydroxy Group: This phenolic group is a strong hydrogen bond donor and can be readily oxidized, making it a critical pharmacophore for antioxidant activity and for mimicking the endogenous ligand serotonin (5-hydroxytryptamine).[3]

  • The 2-Methyl Group: Substitution at the C2 position enhances the electron-donating nature of the indole ring and provides steric bulk, which can be tuned to improve selectivity for specific biological targets.

  • The 3-Carbaldehyde Group: As an electrophilic center, the aldehyde is a highly versatile functional group. It is a crucial precursor for forming imines (Schiff bases), alcohols, carboxylic acids, and for participating in various C-C bond-forming reactions, enabling the synthesis of a vast array of analogues.[9][10]

Synthetic Strategies and Methodologies

The synthesis of derivatives based on this scaffold is a multi-stage process that begins with the construction of the core indole ring, followed by functionalization and subsequent derivatization.

Synthesis of the Core 5-hydroxy-2-methyl-1H-indole Scaffold

The most robust and scalable method for constructing the 5-hydroxy-2-methyl-indole core is the Nenitzescu Indole Synthesis . This reaction involves the condensation of a benzoquinone with an enamine, in this case, ethyl 3-aminocrotonate.

Expert Insight: The Nenitzescu reaction is the method of choice because it directly installs the required 5-hydroxy and 2-methyl substituents in a single, efficient cyclization step. While other indole syntheses exist, they often require more complex starting materials or less favorable reaction conditions for this specific substitution pattern. The initial product is the ethyl carboxylate at the C3 position, which acts as a protecting/directing group and can be subsequently removed.[11]

A subsequent hydrolysis and decarboxylation step yields the desired 5-hydroxy-2-methyl-1H-indole, the immediate precursor for the target molecule.

Introduction of the 3-Carbaldehyde: The Vilsmeier-Haack Reaction

With the core indole in hand, the next critical step is the introduction of the aldehyde functionality at the C3 position. The Vilsmeier-Haack reaction is the gold-standard method for this transformation.[8][12]

Causality Behind the Choice: The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus most susceptible to electrophilic substitution.[13] The Vilsmeier-Haack reaction utilizes a mild electrophile, the Vilsmeier reagent (chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This approach is highly regioselective for the C3 position and proceeds under conditions that are mild enough to avoid decomposition of the sensitive hydroxy-indole scaffold.[12]

Diagram: Overall Synthetic Workflow

The following diagram illustrates the logical flow from commercially available starting materials to a final, biologically active derivative.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization & Derivatization Benzoquinone p-Benzoquinone Nenitzescu Nenitzescu Reaction Benzoquinone->Nenitzescu Crotonate Ethyl 3-aminocrotonate Crotonate->Nenitzescu IndoleEster Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate Nenitzescu->IndoleEster Hydrolysis Hydrolysis & Decarboxylation IndoleEster->Hydrolysis CoreIndole 5-hydroxy-2-methyl-1H-indole Hydrolysis->CoreIndole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) CoreIndole->Vilsmeier TargetAldehyde 5-hydroxy-2-methyl- 1H-indole-3-carbaldehyde Vilsmeier->TargetAldehyde SchiffBase Schiff Base Condensation TargetAldehyde->SchiffBase ArylAmine Substituted Aryl Amine ArylAmine->SchiffBase FinalProduct Final Derivative (e.g., Imine) SchiffBase->FinalProduct

Caption: Synthetic pathway from starting materials to a final derivative.

Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol details the final derivatization step, a self-validating system that includes reaction, purification, and confirmation.

Objective: To synthesize an N-((5-hydroxy-2-methyl-1H-indol-3-yl)methylene)aniline analogue.

Materials:

  • 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Substituted aniline (e.g., 4-bromoaniline) (1.05 eq)

  • Absolute Ethanol (20 mL per gram of aldehyde)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde and the substituted aniline. Add absolute ethanol to dissolve the reactants.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the aldehyde carbonyl and the subsequent dehydration.[14]

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-6 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product should be purified to ensure scientific integrity. Recrystallization from ethanol is often sufficient. If necessary, perform column chromatography on silica gel to isolate the pure compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR: Look for the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new imine proton signal (~8.5 ppm), along with characteristic signals for the indole and aniline protons.

    • FT-IR: Confirm the disappearance of the C=O stretch of the aldehyde (~1650 cm⁻¹) and the appearance of the C=N imine stretch (~1625 cm⁻¹).

    • LC-MS: Verify the molecular weight of the product.

Biological Activities and Therapeutic Potential

Derivatives of the core scaffold have demonstrated a wide array of biological activities. The combination of the indole nucleus, the 5-hydroxy group, and the versatile C3-substituent allows for the targeting of multiple biological systems.

Antioxidant Activity

Free radicals and oxidative stress are implicated in numerous pathologies, including cancer and neurodegenerative diseases.[5] The 5-hydroxyindole moiety is a classic antioxidant pharmacophore. The phenolic proton is readily donated to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Studies on related indole-3-carbaldehyde analogues have shown that derivatization can significantly enhance this intrinsic activity. For instance, conjugation with aryl amines to form Schiff bases can lead to compounds with superior antioxidant potential compared to standards like butylated hydroxyanisole (BHA).[5]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[15] Indole derivatives are a promising class of compounds in this area.[16] Semicarbazone and thiosemicarbazone derivatives of indole-3-carbaldehydes have shown potent antibacterial activity.[7][14]

Notably, analogues containing halogens (e.g., 5-bromo or 5-chloro) on the indole ring exhibit significant inhibitory activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[7]

Anticancer Potential

The indole scaffold is present in numerous anticancer agents. Derivatives of 5-hydroxyindole have been investigated as potential anti-breast cancer agents, demonstrating cytotoxicity against cancer cells with less toxicity towards normal cells.[17] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways. The ability to easily generate a library of diverse analogues from the 3-carbaldehyde allows for high-throughput screening to identify potent and selective cytotoxic compounds.

Neuropharmacological Applications

The structural similarity of the 5-hydroxyindole core to serotonin is its most compelling feature for neuropharmacology.[3] This suggests that derivatives could act as ligands for serotonin receptors, which are targets for drugs treating depression, anxiety, and other CNS disorders.[4]

Furthermore, derivatives of indole-3-carbaldehyde have been shown to possess potent anticholinesterase activity.[14] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. This dual potential as a serotonin analogue and a cholinesterase inhibitor makes this scaffold a highly attractive starting point for the development of multi-target drugs for complex neurological diseases.

Table 1: Summary of Biological Activities for Representative Indole-3-Carbaldehyde Analogues
Derivative ClassTarget/AssayKey FindingReference
Aryl Imine Analogue DPPH Radical ScavengingAnalogue with a methoxy-substituted phenol showed superior activity to BHA standard.[5]
Thiosemicarbazone Acetylcholinesterase (AChE)A dimethyl-substituted derivative exhibited potent inhibition (90.36%).[14]
Semicarbazone Antibacterial (MIC)5-Bromo derivative showed strong activity against S. aureus (MIC = 100 µg/mL).[7]
Carboxylic Acid Cytotoxicity (Breast Cancer)Novel 5-hydroxyindole-3-carboxylic acid derivatives showed promising cytotoxic effects.[17]
Diagram: General Biological Screening Workflow

G cluster_workflow Screening Cascade Synthesis Compound Synthesis & Purification Characterization Structural Confirmation (NMR, MS, IR) Synthesis->Characterization PrimaryAssay Primary In Vitro Screening (e.g., Antioxidant, Antimicrobial) Characterization->PrimaryAssay HitIdent Hit Identification (Potency & Selectivity) PrimaryAssay->HitIdent SecondaryAssay Secondary Assays (e.g., Cytotoxicity, MoA) HitIdent->SecondaryAssay Active LeadOpt Lead Optimization (SAR Studies) HitIdent->LeadOpt Inactive (Re-design) SecondaryAssay->LeadOpt

Caption: A typical workflow for identifying and optimizing lead compounds.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the foundation of rational drug design. For the 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde scaffold, several key SAR insights have been elucidated.

  • Influence of the C5-Substituent: The 5-OH group is critical for antioxidant activity. Replacing it with a methoxy (-OCH₃) group may alter its radical scavenging mechanism but can maintain or improve activity in certain contexts by increasing metabolic stability and lipophilicity. Halogenation at C5 (e.g., -Br, -Cl) is a proven strategy for enhancing antibacterial activity.[7]

  • Role of the N1-Position: The indole N-H is a hydrogen bond donor. N-alkylation or N-acylation removes this capability but increases lipophilicity, which can improve cell membrane permeability. N-acylation of indole-3-carboxaldehyde has been shown to abolish antioxidant activity, suggesting the N-H proton is important, while subsequent coupling of aryl amines restores and enhances it.[5]

  • Impact of the C3-Aldehyde Derivative: The nature of the group attached to the C3-methylene bridge is a primary determinant of activity.

    • For anticholinesterase activity , N-alkylation on a terminal thiosemicarbazone moiety dramatically increased potency, suggesting hydrophobic interactions in the enzyme's active site are crucial.[14]

    • For antioxidant activity , attaching an aryl amine with an electron-donating group (e.g., -OCH₃) enhances radical scavenging, likely by stabilizing the resulting radical through resonance.[5][18]

Diagram: Key SAR Insights for the Scaffold

G cluster_nodes Indole N1_label • N-H is H-bond donor • Alkylation increases lipophilicity • Acylation can modulate activity N1->N1_label N1 Position C5_label • -OH is key for antioxidant activity • -OH mimics Serotonin • Halogens (-Br, -Cl) boost  antimicrobial activity C5->C5_label C5 Position C3_label • Primary point for diversification • Schiff bases, (thio)semicarbazones • Substituents here dictate potency  and selectivity C3->C3_label C3-Derivative

Caption: Structure-Activity Relationship map for the core scaffold.

Future Directions and Outlook

The 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde scaffold represents a rich platform for the discovery of new therapeutic agents. Based on the available data, several promising research avenues warrant further investigation:

  • Combinatorial Library Synthesis: Leverage the versatility of the 3-carbaldehyde to synthesize a large, diverse library of derivatives. Automated synthesis and high-throughput screening could rapidly identify novel hits for various biological targets.

  • Exploration of Neuropharmacological Targets: Given the structural analogy to serotonin, a focused effort to screen derivatives against a panel of 5-HT receptor subtypes is highly justified. This could lead to novel treatments for CNS disorders.

  • Development of Multi-Target Agents: Investigate derivatives for dual-inhibitory activity, such as combined anticholinesterase and antioxidant properties, which could be a more effective strategy for treating multifactorial diseases like Alzheimer's.

  • Computational Modeling: Employ molecular docking and dynamics simulations to better understand the binding modes of active compounds within their target proteins. This will enable more precise, data-driven optimization of lead compounds.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
  • Naik, N., Kumar, H. V., & Roopashree, N. M. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • 1H-indole-3-carbaldehyde Inform
  • 5-Hydroxy-1H-indole-3-carbaldehyde Product Inform
  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde and related derivatives. ResearchGate. [Link]

  • Wang, G. (2010). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]

  • 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Ge, Y.-H., Wu, Y.-M., & Xue, Z.-J. (2006). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • Mamani, L., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Al-Shamari, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 4770. [Link]

  • Name, A., et al. (Year). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal Name, Volume(Issue), pages. [Link]

  • Mohammadi-Farani, A., et al. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Polycyclic Aromatic Compounds, 42(4), 1481-1495. [Link]

  • Yildiz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(3), 548. [Link]

  • Kumar, V., & Aggarwal, S. (2023). Indole-Containing Metal Complexes and Their Medicinal Applications. Inorganics, 11(7), 282. [Link]

  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]

  • Serotonin. Wikipedia. [Link]

  • Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • Structure Activity Relationships. Drug-Design.org. [Link]

  • Reactions of Indoles with Metal-Bound Carbenoids. ResearchGate. [Link]

Sources

Unveiling the Therapeutic Promise of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold." This guide focuses on a specific, yet under-explored derivative, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde , to delineate its potential therapeutic targets. While direct research on this molecule is nascent, a comprehensive analysis of its constituent functional groups and the broader class of indole-3-carbaldehydes allows for the formulation of robust hypotheses regarding its mechanism of action and therapeutic utility. This document will serve as a technical roadmap for researchers and drug development professionals aiming to investigate this promising compound.

Structural Features and Their Bioactivity Implications

The therapeutic potential of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be dissected by examining its key structural motifs: the indole core, the 3-carbaldehyde group, the 5-hydroxy substituent, and the 2-methyl group.

  • The Indole-3-carbaldehyde Core: This fundamental structure is a known metabolite of dietary L-tryptophan, synthesized by gut microbiota.[2] It exhibits a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3] The aldehyde group at the 3-position is a key reactive center, enabling the formation of Schiff bases and other covalent or non-covalent interactions with biological macromolecules.

  • The 5-Hydroxy Group: The presence of a hydroxyl group at the 5-position is particularly significant. This substitution is also found in the neurotransmitter serotonin (5-hydroxytryptamine), suggesting that 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde could interact with serotonergic pathways.[4] Furthermore, this hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing binding affinity to protein targets. It also imparts antioxidant properties by scavenging free radicals.

  • The 2-Methyl Group: The methyl group at the 2-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. It can enhance binding to hydrophobic pockets within enzymes or receptors and may protect the indole ring from certain metabolic transformations, potentially increasing the compound's bioavailability and half-life.

Potential Therapeutic Targets and Mechanisms of Action

Based on the structural analysis and data from related compounds, several key therapeutic targets can be proposed for 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

The Aryl Hydrocarbon Receptor (AhR): A Gateway to Immune Modulation

The parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[2] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces.

Proposed Mechanism: Activation of AhR in intestinal immune cells by 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is hypothesized to stimulate the production of Interleukin-22 (IL-22).[2] IL-22 is a cytokine critical for maintaining mucosal barrier integrity and promoting antimicrobial defense. This suggests a therapeutic potential in inflammatory bowel disease (IBD) and other conditions characterized by compromised gut barrier function.

Diagram: Proposed AhR Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-H-2-M-I3C 5-hydroxy-2-methyl- 1H-indole-3-carbaldehyde AhR AhR 5-H-2-M-I3C->AhR Binds HSP90 HSP90 AhR->HSP90 Complex AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) IL22 IL-22 Gene Transcription XRE->IL22 Immune_Response Mucosal Immune Response IL22->Immune_Response Leads to AhR_ARNT->XRE Binds

Caption: Proposed activation of the AhR pathway.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of the closely related 5-hydroxyindole-3-carboxylic acid have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) while showing minimal toxicity to normal cells.[5] This suggests that 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde may possess anticancer properties.

Potential Molecular Targets:

  • Tubulin Polymerization: Many indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The 3-carbaldehyde moiety could potentially interact with the colchicine binding site on tubulin.

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde could potentially inhibit protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular signaling kinases (e.g., Akt, MAPK).

  • Induction of Oxidative Stress: The 5-hydroxy group can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can induce apoptosis.

Experimental Workflow: Screening for Anticancer Activity

Anticancer_Workflow Start Start: Compound Synthesis & Characterization MTT MTT Assay (Cell Viability) Start->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) MTT->Flow_Cytometry If active Tubulin_Assay Tubulin Polymerization Assay Flow_Cytometry->Tubulin_Assay Kinase_Panel Kinase Inhibition Screening Panel Flow_Cytometry->Kinase_Panel ROS_Assay ROS Detection Assay (e.g., DCFDA) Flow_Cytometry->ROS_Assay Western_Blot Western Blot (Apoptotic & Signaling Proteins) Tubulin_Assay->Western_Blot Kinase_Panel->Western_Blot ROS_Assay->Western_Blot End End: Lead Optimization Western_Blot->End

Caption: Workflow for anticancer screening.

Neuroprotection and Cholinesterase Inhibition

The structural similarity of the 5-hydroxyindole moiety to serotonin suggests potential interactions with targets in the central nervous system.[4] Furthermore, derivatives of indole-3-carboxaldehyde have been explored for their anticholinesterase activity, indicating a potential therapeutic role in neurodegenerative diseases like Alzheimer's disease.[6]

Proposed Mechanisms:

  • Cholinesterase Inhibition: 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde may act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

  • Antioxidant Activity: The 5-hydroxy group can confer neuroprotective effects by scavenging free radicals and reducing oxidative stress, a key pathological feature of many neurodegenerative disorders.

Antimicrobial and Antifungal Activity

Indole-3-carbaldehyde has demonstrated antifungal activity against Fusarium solani by disrupting the mitochondrial electron transport chain.[7] The broader class of indole derivatives is known for its wide-ranging antimicrobial properties.[1]

Proposed Mechanism: 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. Its antifungal mechanism could specifically involve the inhibition of mitochondrial respiratory complexes, leading to ATP depletion and cell death.

Experimental Protocols for Target Validation

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Preparation of Reagents:

    • AChE enzyme solution (from electric eel).

    • Acetylthiocholine iodide (ATCI) substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

    • Phosphate buffer (pH 8.0).

    • Test compound (5-hydroxy-2-methyl-1H-indole-3-carbaldehyde) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control (DMSO).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percentage inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Culture:

    • Culture a relevant cell line (e.g., MCF-7 for breast cancer) in appropriate media until approximately 80% confluency.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, representing the concentration that reduces cell viability by 50%.

Quantitative Data Summary

While specific quantitative data for 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is not yet available, the following table presents representative data for related compounds to provide a benchmark for future studies.

Compound/Derivative ClassAssayTarget Cell Line/EnzymeActivity (IC50/EC50)Reference
5-hydroxyindole-3-carboxylic acid ester derivativeMTT AssayMCF-7 (Breast Cancer)4.7 µM[5]
Indole-3-carboxaldehydeAntifungal AssayFusarium solani59.563 µg/mL (EC50)[7]
Indole-3-carboxaldehyde thiosemicarbazone derivativeCUPRAC Antioxidant Assay-Potent reducing capacity[6]

Conclusion and Future Directions

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a molecule of significant therapeutic potential, poised at the intersection of several key signaling pathways relevant to human disease. Based on a robust analysis of its chemical structure and the known bioactivities of related indole derivatives, we have identified the Aryl Hydrocarbon Receptor, key proteins in cancer proliferation pathways, cholinesterases, and microbial targets as high-priority areas for investigation. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of this promising compound. Future research should focus on the synthesis and in vitro and in vivo characterization of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde to validate these proposed therapeutic targets and pave the way for its development as a novel therapeutic agent.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 318-327. [Link]

  • Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Molecules, 28(14), 5361. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(2), 116-123. [Link]

  • El-Sawy, E. R., et al. (2023). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Wikipedia. (2023). Indole-3-carbaldehyde. [Link]

  • Fun, H. K., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691. [Link]

  • Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). ResearchGate. [Link]

  • Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8567016. [Link]

  • PubChem. (n.d.). 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde via Nenitzescu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Bio-active Indole Scaffold

The 5-hydroxyindole framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products, such as the neurotransmitter serotonin, and synthetic pharmaceuticals.[1][2][3] The Nenitzescu indole synthesis, first reported in 1929, remains a highly effective and versatile method for constructing these valuable 5-hydroxyindole systems from readily available 1,4-benzoquinones and β-enamines.[4] This application note provides a comprehensive, three-stage protocol for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, a key intermediate for the development of novel therapeutics.

The synthetic strategy detailed herein begins with the classic Nenitzescu reaction to construct the indole core as an ethyl ester. This is followed by a saponification and subsequent decarboxylation to yield the foundational 5-hydroxy-2-methyl-1H-indole. The final stage involves a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction to furnish the target aldehyde. This guide emphasizes the causality behind procedural choices, providing field-proven insights to ensure reproducibility and success.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages, each with its own distinct chemical transformation. Understanding this workflow is critical for efficient planning and execution.

G cluster_0 Stage 1: Nenitzescu Indole Synthesis cluster_1 Stage 2: Hydrolysis & Decarboxylation cluster_2 Stage 3: Vilsmeier-Haack Formylation A 1,4-Benzoquinone + Ethyl β-aminocrotonate B Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate A->B Reflux in Acetone C 5-hydroxy-2-methyl- 1H-indole-3-carboxylic acid B->C 1. NaOH, MeOH/H₂O 2. Acidification D 5-hydroxy-2-methyl-1H-indole C->D Heat in DMF/K₂CO₃ E 5-hydroxy-2-methyl- 1H-indole-3-carbaldehyde D->E 1. POCl₃, DMF 2. Aqueous Work-up

Figure 1: Three-stage synthetic workflow from starting materials to the final product.

Stage 1: Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

This initial stage constructs the core indole ring system. The reaction is a condensation between a quinone and an enamine.

Reaction Mechanism: The Nenitzescu-Allen Pathway

The generally accepted mechanism involves an initial Michael addition of the enamine to the benzoquinone, followed by cyclization and aromatization to form the stable 5-hydroxyindole product.

G cluster_mechanism Nenitzescu-Allen Mechanism Start 1,4-Benzoquinone + Enamine Michael_Adduct Michael Adduct (Hydroquinone derivative) Start->Michael_Adduct 1. Michael Addition Quinone_Intermediate Quinone Intermediate Michael_Adduct->Quinone_Intermediate 2. Oxidation Cyclization Intramolecular Cyclization Quinone_Intermediate->Cyclization Carbinolamine Carbinolamine Dehydration Dehydration Carbinolamine->Dehydration Iminium_Salt Cycloimmonium Salt Reduction Reduction/Aromatization Iminium_Salt->Reduction Product 5-Hydroxyindole

Figure 2: Simplified mechanism of the Nenitzescu indole synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Purity/Grade
1,4-Benzoquinone108.0910.81 g100>98%
Ethyl β-aminocrotonate129.1612.92 g100>97%
Acetone58.08250 mL-ACS Grade
Hydrochloric Acid (conc.)36.46As needed-37% w/w
Sodium Bicarbonate Solution84.01As needed-Saturated
Anhydrous Magnesium Sulfate120.37As needed-Laboratory
Dichloromethane84.93As needed-ACS Grade
Hexane86.18As needed-ACS Grade
Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-benzoquinone (10.81 g, 100 mmol) and acetone (250 mL). Stir the mixture until the benzoquinone is fully dissolved.

  • Reagent Addition: Add ethyl β-aminocrotonate (12.92 g, 100 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a dark solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate as a crystalline solid. Further purification can be achieved by column chromatography on silica gel if necessary.

Expert Insight: The choice of acetone as a solvent is traditional and effective, though other solvents like nitromethane have been reported to improve yields in some cases.[4] Reflux conditions provide the necessary activation energy for the cyclization and aromatization steps. Careful monitoring by TLC is crucial to avoid the formation of byproducts from prolonged heating.

Stage 2: Synthesis of 5-hydroxy-2-methyl-1H-indole

This stage involves the removal of the ethyl carboxylate group at the C3 position through a two-step hydrolysis and decarboxylation sequence.

Protocol: Hydrolysis of the Ester
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate from Stage 1 in a mixture of methanol (100 mL) and water (25 mL).

  • Saponification: Add sodium hydroxide (6.0 g, 150 mmol) and stir the mixture at room temperature for 2-3 hours until TLC indicates complete consumption of the starting material.[5]

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Decarboxylation of the Carboxylic Acid
  • Reaction Setup: Place the dried 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid in a flask with N,N-dimethylformamide (DMF, 50 mL) and potassium carbonate (0.5 equivalents).[6]

  • Reaction: Heat the mixture to 95-100°C and stir for 4-6 hours, or until gas evolution ceases and TLC confirms the absence of starting material.[7]

  • Work-up: Cool the reaction mixture, pour it into ice-water (200 mL), and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 5-hydroxy-2-methyl-1H-indole can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Expert Insight: Decarboxylation of indole-3-carboxylic acids is often facile due to the stability of the resulting C3-anion, which is rapidly protonated. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction. The basic conditions with K₂CO₃ can also promote the process.[6]

Stage 3: Vilsmeier-Haack Formylation of 5-hydroxy-2-methyl-1H-indole

The final stage introduces the aldehyde functionality at the electron-rich C3 position, which is now unsubstituted. The Vilsmeier-Haack reaction is a classic and highly efficient method for this transformation.[8]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent is then attacked by the nucleophilic indole ring, followed by hydrolysis to yield the aldehyde.[9][10]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Purity/Grade
5-hydroxy-2-methyl-1H-indole147.177.36 g50>98%
Phosphorus oxychloride (POCl₃)153.335.5 mL (8.43 g)55>99%
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous
Sodium Hydroxide Solution40.00As needed-1 M
Ice18.02As needed--
Experimental Protocol
  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (25 mL) to 0°C in an ice bath. Slowly add phosphorus oxychloride (5.5 mL, 55 mmol) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 5-hydroxy-2-methyl-1H-indole (7.36 g, 50 mmol) in anhydrous DMF (25 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.[11]

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by the addition of crushed ice, followed by the careful addition of 1 M sodium hydroxide solution until the mixture is basic (pH > 9).

  • Work-up: Heat the mixture to 50-60°C for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate. Cool to room temperature.

  • Isolation and Purification: The product may precipitate upon cooling. Collect the solid by filtration, wash thoroughly with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expert Insight: The Vilsmeier-Haack reaction is highly regioselective for the C3 position of indoles lacking a substituent at that position. The hydroxyl group at C5 is electron-donating, further activating the ring towards electrophilic substitution and facilitating the reaction. It is critical to perform the initial stages of the reaction under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.

Conclusion

This three-stage protocol provides a reliable and well-documented pathway for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, starting from the versatile Nenitzescu indole synthesis. By understanding the mechanistic underpinnings of each transformation—indole formation, ester hydrolysis, decarboxylation, and formylation—researchers can effectively troubleshoot and adapt this procedure for the synthesis of a variety of substituted 5-hydroxyindole derivatives. The target molecule serves as a valuable building block for further elaboration in drug discovery and materials science programs.

References

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • New practical synthesis of 5‐formylindole. ResearchGate. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. Available at: [Link]

  • General synthetic method for NH-indoles starting from N-hydroxyindoles. ResearchGate. Available at: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Thieme Synlett. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Photoredox-Catalyzed Decarboxylative C-Terminus Functionalization and Bioconjugation of Peptides. Chemical Science. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

Sources

The Versatile Scafford: Synthesizing Novel Heterocyclic Compounds from 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and the reactivity of its various positions make it an exceptional building block for the synthesis of complex molecular architectures. Among the vast family of indole derivatives, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde stands out as a particularly versatile precursor for the construction of novel heterocyclic systems. The presence of three distinct functional groups—a hydroxyl group at the 5-position, a methyl group at the 2-position, and a formyl group at the 3-position—offers a rich landscape for chemical transformations, enabling the generation of a diverse array of fused and substituted heterocyclic compounds with significant potential in drug discovery and materials science. This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds from this valuable starting material, with a focus on explaining the rationale behind the experimental choices to empower researchers in their synthetic endeavors. The inherent reactivity of this trifunctional indole derivative opens avenues to explore novel chemical space, leading to the discovery of compounds with promising biological activities, including antimicrobial and anticancer properties.[1][2]

Part 1: Synthesis of the Starting Material: 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

The crucial first step is the efficient synthesis of the title compound. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring.[5]

Protocol 1: Synthesis of 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of substituted indoles.[6]

Reaction Scheme:

G A 5-Hydroxy-2-methylindole C 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde A->C Vilsmeier-Haack Reaction B POCl3, DMF

A schematic of the Vilsmeier-Haack formylation.

Materials:

  • 5-Hydroxy-2-methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 5-hydroxy-2-methylindole (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases and the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition and ensure high yields.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-5 °C) is essential to control the reaction rate and prevent the formation of byproducts.

  • Alkaline Work-up: The acidic reaction mixture is neutralized with a base (sodium bicarbonate) to quench the reaction and facilitate the extraction of the organic product.

  • Chromatographic Purification: Column chromatography is employed to separate the desired product from any unreacted starting materials and byproducts, ensuring high purity of the final compound.

Part 2: Synthesis of Novel Heterocyclic Compounds

The aldehyde functionality at the C3 position of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde serves as a versatile handle for the construction of various heterocyclic rings through condensation and multicomponent reactions.

Application Note 1: Synthesis of Indole-Fused Pyrimidines via Multicomponent Reaction

Pyrimido[4,5-b]indoles are a class of heterocyclic compounds with a wide range of biological activities. A four-component reaction provides an efficient and atom-economical approach to synthesize these complex structures in a single step.[7][8]

Reaction Scheme:

G A 5-Hydroxy-2-methyl-1H- indole-3-carbaldehyde E Pyrimido[4,5-b]indole Derivative A->E B Aromatic Aldehyde B->E C Ammonium Iodide C->E D Oxidant D->E

Four-component synthesis of pyrimido[4,5-b]indoles.

Protocol 2: One-Pot Synthesis of Substituted 6-Hydroxy-8-methyl-9H-pyrimido[4,5-b]indoles

This protocol is adapted from a reported four-component synthesis of pyrimido[4,5-b]indoles.[7]

Materials:

  • 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium iodide (NH₄I)

  • Sodium periodate (NaIO₄)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • 1,2-Dichlorobenzene

  • Oven-dried reaction vessel with a stir bar

  • Column chromatography supplies

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (0.2 mmol), the aromatic aldehyde (0.4 mmol), ammonium iodide (0.6 mmol), sodium periodate (0.2 mmol), DMSO (0.4 mmol), and iodine (0.04 mmol).

  • Solvent Addition: Add 1,2-dichlorobenzene (0.6 mL) to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with oxygen three times.

  • Heating: Stir the reaction mixture at 150 °C for 16 hours.

  • Work-up: After cooling to room temperature, remove the volatile components under reduced pressure.

  • Purification: Purify the residue by column chromatography on neutral alumina to obtain the desired pyrimido[4,5-b]indole derivative.

Rationale for Experimental Choices:

  • Multicomponent Strategy: This approach allows for the rapid construction of a complex heterocyclic system from simple starting materials in a single step, which is highly efficient.[9]

  • Ammonium Iodide as Nitrogen Source: Ammonium iodide serves as the source for both nitrogen atoms in the pyrimidine ring.

  • Oxidative System: The combination of NaIO₄, DMSO, and I₂ acts as an oxidative system to facilitate the cyclization and aromatization steps.

  • High Temperature: The reaction requires a high temperature to overcome the activation energy for the multiple bond-forming events.

Data Summary Table:

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Phenyl-6-hydroxy-8-methyl-9H-pyrimido[4,5-b]indoleExpected good yield
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-hydroxy-8-methyl-9H-pyrimido[4,5-b]indoleExpected good yield
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-hydroxy-8-methyl-9H-pyrimido[4,5-b]indoleExpected good yield
Yields are estimations based on similar reported reactions and would need to be determined experimentally.
Application Note 2: Synthesis of Indole-Substituted Chromenes via Knoevenagel Condensation and Cyclization

The reaction of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde with active methylene compounds, such as malononitrile, followed by an intramolecular cyclization involving the hydroxyl group, can lead to the formation of novel chromeno[2,3-b]indole derivatives.[1][10][11] The initial step is a Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.[12]

Reaction Scheme:

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization A 5-Hydroxy-2-methyl-1H- indole-3-carbaldehyde C Intermediate A->C B Active Methylene Compound B->C D Intermediate E Chromeno[2,3-b]indole Derivative D->E Synthetic_Pathways cluster_pyrimidines Pyrimido[4,5-b]indoles cluster_chromenes Chromeno[2,3-b]indoles start 5-Hydroxy-2-methyl-1H- indole-3-carbaldehyde pyrimidines 6-Hydroxy-8-methyl-2-aryl- 9H-pyrimido[4,5-b]indoles start->pyrimidines Four-Component Reaction chromenes Amino-substituted Chromeno[2,3-b]indoles start->chromenes Knoevenagel Condensation/ Intramolecular Cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, which is often achieved via a Vilsmeier-Haack type formylation of 5-hydroxy-2-methyl-1H-indole.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. What are the likely causes and how can I rectify this?

Answer:

Low yield is a frequent challenge and can stem from several factors throughout the experimental process. Let's break down the potential causes and their solutions systematically.

1. Purity and Stoichiometry of Reagents:

  • Causality: The Vilsmeier-Haack reaction is highly sensitive to the quality and ratio of the reagents. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide (commonly N,N-dimethylformamide, DMF), must be prepared correctly. Impurities in the starting 5-hydroxy-2-methyl-1H-indole can also interfere with the reaction.

  • Solution:

    • Ensure your starting indole is of high purity. Recrystallization may be necessary if impurities are suspected.

    • Use freshly distilled POCl₃ and anhydrous DMF. Moisture can quench the Vilsmeier reagent.[1]

    • Carefully control the stoichiometry. An excess of the Vilsmeier reagent is often used, but a large excess can lead to side reactions. A molar ratio of 1.2-1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the indole is a good starting point.[2]

2. Reaction Temperature and Time:

  • Causality: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic nature. The subsequent formylation of the indole requires elevated temperatures, but excessive heat can lead to decomposition of the starting material and product.

  • Solution:

    • Maintain a temperature of 0-5 °C during the dropwise addition of POCl₃ to DMF.

    • After the addition of the indole, allow the reaction to stir at room temperature for a period before gradually increasing the temperature. A reaction temperature of 80-90 °C is often employed for the formylation step.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can decrease the yield.

3. Inefficient Work-up and Product Isolation:

  • Causality: The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. The product is often precipitated by neutralizing the reaction mixture. Incomplete precipitation or loss during filtration will result in a lower yield.

  • Solution:

    • After the reaction is complete, cool the mixture to room temperature before slowly quenching with a cold aqueous solution of a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.[3]

    • Ensure thorough precipitation of the product. The mixture can be stirred in an ice bath to maximize precipitation.

    • Wash the collected solid with ample water to remove inorganic salts and then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities, which are difficult to remove by simple recrystallization. What are these likely impurities and how can I prevent their formation?

Answer:

Impurity formation is a common issue, often arising from side reactions. Understanding the potential side products is key to mitigating their formation.

1. Di-formylation and Other Side Reactions:

  • Causality: The indole nucleus is electron-rich and can undergo multiple electrophilic substitutions under harsh conditions. While the 3-position is the most reactive, di-formylation or formylation at other positions can occur, especially with a large excess of the Vilsmeier reagent or at very high temperatures. Polymerization of the starting indole can also be a competing reaction.

  • Solution:

    • Strictly control the stoichiometry of the Vilsmeier reagent.

    • Maintain the recommended reaction temperature and avoid overheating.

    • Consider a milder formylating agent if di-formylation is a persistent issue.

2. Oxidation of the Hydroxyl Group:

  • Causality: The 5-hydroxy group is susceptible to oxidation, especially during the work-up if not performed under an inert atmosphere. This can lead to the formation of colored byproducts.

  • Solution:

    • Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • The use of antioxidants in small quantities during the work-up could be explored, although this requires careful consideration to avoid introducing new impurities.

3. Purification Strategy:

  • Solution: If impurities are still present after optimizing the reaction conditions, column chromatography is an effective purification method. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically used.[4]

Experimental Protocol: Optimized Vilsmeier-Haack Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
5-hydroxy-2-methyl-1H-indole1.0147.17101.47 g
N,N-Dimethylformamide (DMF)-73.09-10 mL
Phosphorus oxychloride (POCl₃)1.2153.33121.1 mL (1.84 g)
Saturated Sodium Carbonate Solution---As needed

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (1.2 eq, 1.1 mL) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting Vilsmeier reagent at 0 °C for an additional 30 minutes.

  • In a separate flask, dissolve 5-hydroxy-2-methyl-1H-indole (1.0 eq, 1.47 g) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 5-7 hours. Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexane).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium carbonate.

  • Stir the mixture until the pH is basic (pH 8-9) and a solid precipitates.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid in a vacuum oven to obtain the crude 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualization of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF (Anhydrous) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ (Freshly Distilled) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Indole 5-hydroxy-2-methyl-1H-indole Indole->Reaction_Mixture Product_Formation Iminium Salt Intermediate Reaction_Mixture->Product_Formation 85 °C, 5-7h Quenching Quenching (aq. Na₂CO₃) Product_Formation->Quenching Precipitation Precipitation Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization / Chromatography Drying->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

II. Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents for this synthesis?

A1: Yes, other formylating agents can be used, although the Vilsmeier-Haack reaction is one of the most common and effective methods for the formylation of indoles.[5] Alternative methods include the Duff reaction and the Reimer-Tiemann reaction. However, these methods may have their own limitations regarding regioselectivity and functional group tolerance. The choice of formylating agent will depend on the specific requirements of your synthesis and the presence of other functional groups in your starting material.

Q2: What is the expected yield for this reaction?

A2: With an optimized protocol, the yield of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be quite good. A patent for a similar synthesis of 5-hydroxy-1H-indole-3-carbaldehyde reports a yield of 92%.[3] However, yields can vary depending on the scale of the reaction, the purity of the reagents, and the precise reaction conditions. A yield in the range of 70-90% should be achievable with careful execution.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of the synthesized 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show characteristic peaks for the indole ring protons, the methyl group, the hydroxyl proton, and the aldehyde proton.[4]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

Q4: Are there alternative synthetic routes to 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde?

A4: While the formylation of 5-hydroxy-2-methyl-1H-indole is a direct approach, other multi-step synthetic strategies exist. One common alternative involves the Fischer indole synthesis or the Japp-Klingemann reaction to construct the indole ring with the desired substituents already in place or in a precursor form that can be later converted to the aldehyde.[6][7] For instance, one could synthesize ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, which can then be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde.[8] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the synthesis.

Visualization of Key Reaction Intermediates

Reaction_Mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Attack cluster_hydrolysis Hydrolysis DMF DMF H-C(=O)N(CH₃)₂ Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ P(=O)Cl₃ POCl3->Vilsmeier Iminium_Salt Iminium Salt Intermediate Vilsmeier->Iminium_Salt Indole 5-hydroxy-2-methyl-1H-indole Indole->Iminium_Salt Product 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis H₂O Hydrolysis->Product

Caption: Key stages in the Vilsmeier-Haack formylation of 5-hydroxy-2-methyl-1H-indole.

III. References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. Available at:

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at: [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]

Sources

Technical Support Center: Formylation of 5-Hydroxy-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 5-hydroxy-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired C3-formylated product, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Introduction

The formylation of indoles is a cornerstone of synthetic chemistry, providing a gateway to a vast array of functionalized molecules with significant biological activity. However, the presence of both a nucleophilic nitrogen and an activated hydroxyl group on the 5-hydroxy-2-methyl-1H-indole scaffold introduces a layer of complexity, often leading to a mixture of undesired side products. This guide provides a systematic approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formylation of 5-hydroxy-2-methyl-1H-indole?

A1: The primary side reactions include:

  • N-Formylation: The indole nitrogen is nucleophilic and can compete with the C3 position for the formylating agent.

  • Di-formylation: Formylation can occur at both the N1 and C3 positions, or potentially at other activated positions on the benzene ring (C4 or C6).

  • O-Formylation: The phenolic hydroxyl group at the C5 position can be formylated.

  • Oxidation: The electron-rich 5-hydroxyindole system is susceptible to oxidation, which can lead to the formation of colored impurities, potentially quinone-like species.

  • Polymerization/Tar Formation: Under harsh acidic conditions, indoles are prone to polymerization.

Q2: I am observing a significant amount of N-formylation. How can I favor C3-formylation?

A2: The competition between N- and C-formylation is a common challenge. To favor C3-formylation, consider the following:

  • Reaction Temperature: Lowering the reaction temperature generally favors C-alkylation (and by extension, C-formylation) over N-alkylation. Start with dropwise addition of the Vilsmeier reagent at 0°C.

  • Protecting Groups: Protecting the indole nitrogen with a suitable group that can be easily removed later is a highly effective strategy.

Q3: My reaction mixture turns dark, and I have difficulty isolating the product. What is causing this?

A3: A dark reaction mixture is often indicative of oxidation of the 5-hydroxyindole core. This can be exacerbated by elevated temperatures and the presence of air. To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Maintain a low reaction temperature throughout the addition and reaction phases.

  • Degassed Solvents: Using degassed solvents can also help to reduce oxidation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.

Issue 1: Predominant N-Formylation Product

Causality: The indole nitrogen's lone pair of electrons is readily available for nucleophilic attack on the electrophilic formylating agent. In some cases, N-formylation can be a reversible process, but the N-formylated product may be kinetically favored.

Troubleshooting Workflow:

start High N-Formylation Observed step1 Decrease Reaction Temperature (e.g., -10°C to 0°C) start->step1 step2 Modify Stoichiometry (slight excess of indole) step1->step2 If still problematic step3 Protect Indole Nitrogen (e.g., with a Boc or Tosyl group) step2->step3 For optimal selectivity result Improved C3-Selectivity step3->result

Caption: Troubleshooting workflow for N-formylation.

Detailed Steps:

  • Temperature Optimization: Perform the reaction at a lower temperature. For a Vilsmeier-Haack reaction, prepare the Vilsmeier reagent at 0°C and add the indole solution slowly, maintaining the temperature at or below 5°C.

  • Stoichiometric Adjustment: While a slight excess of the formylating agent is common, try using a slight excess of the indole substrate to see if it disfavors di-substitution on a single molecule.

  • Nitrogen Protection: This is the most robust solution. Protect the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or p-toluenesulfonyl (Tosyl) prior to formylation. These groups reduce the nucleophilicity of the nitrogen and can be removed post-formylation.

Issue 2: Formation of Di-formylated Byproducts

Causality: The high reactivity of the 5-hydroxy-2-methyl-1H-indole ring can lead to a second formylation event, typically at the indole nitrogen after initial C3-formylation, or potentially at another activated carbon position (C4 or C6).

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the formylating agent. Use no more than 1.1 to 1.5 equivalents.

  • Reverse Addition: Add the Vilsmeier reagent to a solution of the indole. This maintains a low concentration of the formylating agent throughout the reaction, disfavoring a second formylation.

  • Monitoring: Monitor the reaction closely by thin-layer chromatography (TLC) and quench it as soon as the starting material is consumed to prevent over-reaction.

Issue 3: Oxidation and Low Yield of Clean Product

Causality: 5-Hydroxyindoles are analogs of hydroquinone and are thus highly susceptible to oxidation, especially under the acidic conditions of many formylation reactions. One-electron oxidation can lead to semiquinone radicals that can polymerize or decompose.[1]

Preventative Measures:

StrategyRationale
Inert Atmosphere Minimizes the presence of oxygen, a key oxidant.
Low Temperature Reduces the rate of oxidation reactions.
Use of Antioxidants In some cases, a small amount of a radical scavenger can be beneficial, though compatibility with the reaction conditions must be verified.
Hydroxyl Protection Protecting the 5-hydroxyl group as an ether (e.g., benzyl ether) can prevent oxidation and other side reactions at this position.[2]

Hydroxyl Protection Workflow:

start Oxidation/Decomposition Observed step1 Protect 5-OH Group (e.g., Benzylation with BnBr, NaH) start->step1 step2 Perform C3-Formylation (e.g., Vilsmeier-Haack) step1->step2 step3 Deprotect 5-OBn Group (e.g., Hydrogenolysis, Pd/C) step2->step3 result Clean 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde step3->result

Sources

"stability issues of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.

Introduction: The Challenge of Stability

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry and drug discovery, primarily due to its structural analogy to serotonin and other bioactive indoles.[1] However, the presence of the phenolic hydroxyl group at the 5-position makes the indole ring highly susceptible to oxidation, posing significant stability challenges in solution.[2] Understanding and mitigating these stability issues is paramount for successful research outcomes.

This guide provides a comprehensive overview of the factors affecting the stability of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, along with frequently asked questions and troubleshooting protocols to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde in solution?

A1: The stability of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde in solution is primarily influenced by a combination of factors, including:

  • Oxidation: The 5-hydroxy group makes the indole ring electron-rich and prone to oxidation, especially in the presence of atmospheric oxygen.[2][3] This can lead to the formation of colored degradation products and loss of compound integrity.

  • pH: The pH of the solution can significantly impact the rate of oxidation. While specific data for this compound is limited, related hydroxyindole derivatives show increased degradation at neutral to alkaline pH.

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation and degradation of the compound.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[4]

  • Solvent: The choice of solvent can influence the solubility and stability of the compound. Protic solvents may participate in degradation reactions, while aprotic solvents are generally preferred for stock solutions.

Q2: How can I tell if my solution of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde has degraded?

A2: Degradation is often visually apparent. A freshly prepared solution should be colorless to light yellow. The development of a pink, brown, or dark black color is a strong indicator of oxidative degradation.[2][3] For quantitative assessment, analytical techniques such as HPLC-UV or LC-MS can be used to monitor the purity of the solution over time and detect the appearance of degradation products.[6]

Q3: What are the recommended storage conditions for solid 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde and its stock solutions?

A3: To maximize the shelf-life of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, the following storage conditions are recommended:

FormStorage TemperatureAtmosphereLight Conditions
Solid -20°C to -80°CInert gas (Argon or Nitrogen)Protected from light (amber vial)
Stock Solution -80°CInert gas (Argon or Nitrogen)Protected from light (amber vial)

For stock solutions, it is advisable to prepare small aliquots to minimize freeze-thaw cycles.[7] When stored at -80°C under an inert atmosphere, stock solutions can be stable for up to 6 months.[7]

Q4: Which solvents are best for preparing stock solutions?

A4: Anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents like ethanol or methanol. Ensure the solvents are of high purity and stored under an inert atmosphere to minimize exposure to oxygen and water.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: My freshly prepared solution of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde immediately turns pink/brown.

This is a classic sign of rapid oxidation. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow for Rapid Discoloration

Scenario 2: My experimental results are inconsistent, and I suspect compound degradation in my aqueous assay buffer.

Working with 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde in aqueous buffers is challenging due to its inherent instability.

Step-by-Step Troubleshooting Protocol:

  • Prepare Freshly: Always prepare the working solution in your aqueous buffer immediately before use.[7] Do not store the compound in aqueous solutions for extended periods.

  • Degas Your Buffer: Thoroughly degas your aqueous buffer by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes prior to adding the compound. This removes dissolved oxygen, a key culprit in oxidation.

  • Control the pH: If your experimental conditions allow, maintain a slightly acidic pH (e.g., pH 6.0-6.5) to slow down the rate of oxidation.

  • Incorporate an Antioxidant: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid, to your buffer to protect the compound from oxidation.[8]

  • Run a Stability Control Experiment: To confirm if degradation is affecting your results, incubate the compound in your assay buffer under the experimental conditions (time, temperature, light exposure) without the other assay components. Analyze the sample at the beginning and end of the incubation period by HPLC to quantify the extent of degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde in anhydrous DMSO.

Materials:

  • 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a septum-lined cap

  • Syringes and needles

Procedure:

  • Weigh the desired amount of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde in a tared amber glass vial.

  • Seal the vial with the septum-lined cap.

  • Using a needle connected to an inert gas line, gently purge the headspace of the vial for 5-10 minutes.

  • With a separate syringe, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Store the stock solution at -80°C.

Protocol 2: Performing a Forced Degradation Study

This protocol provides a framework for investigating the stability of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde under various stress conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare 1 mg/mL solution in ACN:H2O (1:1) acid 0.1 M HCl RT, 24h prep->acid Expose aliquots to: base 0.1 M NaOH RT, 24h prep->base Expose aliquots to: oxidative 3% H2O2 RT, 24h prep->oxidative Expose aliquots to: thermal 60°C 48h prep->thermal Expose aliquots to: photo ICH Q1B Photostability Chamber prep->photo Expose aliquots to: analysis Analyze all samples by RP-HPLC with UV detection acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Forced Degradation Study Workflow

This study will help identify the primary degradation pathways and inform the development of stable formulations and handling procedures. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[9]

Conclusion

The stability of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a critical consideration for its successful application in research and development. By understanding the factors that contribute to its degradation and implementing the appropriate handling and storage procedures outlined in this guide, you can ensure the integrity of your experiments and the reliability of your data.

References

  • Drug Stability and factors that affect on the drug stability. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Madinehi, A., et al. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. Molecules, 25(19), 4535.
  • Psilocin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. (1983). Analytical Biochemistry, 129(2), 345-355.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2015). ResearchGate. Retrieved from [Link]

  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

  • Formation and Reactivity of Free Radicals in 5-hydroxymethyl-2-furaldehyde--the Effect on Isoprenaline Photostability. (1995). Journal of Photochemistry and Photobiology A: Chemistry, 90(2-3), 177-184.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2012). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges with the synthesis and scale-up of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. The content is structured in a practical question-and-answer format to address specific issues directly.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise when transitioning the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde from laboratory scale to pilot or manufacturing scale.

Q1: My yield dropped significantly when I increased the batch size. What are the most likely causes and how can I rectify this?

A significant drop in yield during scale-up is a common issue, often rooted in mass and heat transfer limitations. The primary synthetic route, the Vilsmeier-Haack reaction, involves highly exothermic steps that are more difficult to control in larger vessels.

Causality Analysis:

  • Inefficient Heat Transfer: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic.[1][2] In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. If the temperature rises uncontrollably, the Vilsmeier reagent can decompose, reducing its effective concentration and leading to lower yields.

  • Poor Mixing & Localized Hotspots: Inadequate agitation in a large reactor can lead to localized "hotspots" where the temperature is much higher than the bulk. This not only degrades the Vilsmeier reagent but can also cause side reactions with the sensitive 5-hydroxy-2-methyl-1H-indole substrate, such as polymerization or decomposition.

  • Sub-optimal Reagent Addition Rate: Adding the POCl₃ too quickly during reagent formation or adding the indole substrate too fast to the Vilsmeier reagent can overwhelm the reactor's cooling capacity.

  • Precipitation & Slurry Handling: The product often precipitates during the reaction or work-up.[3] On a larger scale, this can create a thick, difficult-to-stir slurry, leading to poor mixing and incomplete reaction.[1]

Recommended Solutions:

  • Improve Temperature Control:

    • Ensure your reactor's cooling system is adequate for the scale.

    • Slow down the addition rate of POCl₃ to DMF, maintaining the temperature strictly between 0-5 °C.[3]

    • Consider a "heel" of cold solvent in the reactor before starting the addition to help absorb the initial exotherm.

  • Optimize Agitation:

    • Use an appropriate impeller (e.g., pitched-blade turbine) designed for good solid suspension and heat transfer.

    • Model the mixing in the reactor to ensure no dead zones are present.

  • Controlled Work-up:

    • The quench step with a basic aqueous solution (e.g., sodium carbonate) is also exothermic.[1][3] Add the reaction mixture to the cold quench solution slowly, rather than the other way around, to maintain better temperature control.

Q2: I'm observing a new, significant impurity in my scaled-up batch. How can I identify and minimize it?

The appearance of new impurities on scale-up often points to reaction conditions that have deviated from the lab-scale optimum, typically due to the heat and mass transfer issues mentioned above.

Potential Impurities and Mitigation Strategies:

ImpurityPotential CauseIdentification (Typical)Mitigation Strategy
Unreacted Starting Material Incomplete reaction due to poor mixing, insufficient reagent, or low temperature.HPLC, TLCIncrease reaction time, improve agitation, ensure stoichiometric amounts of Vilsmeier reagent are present and active.
Di-formylated Product Excess Vilsmeier reagent and/or localized high temperatures. The indole ring is highly activated.LC-MS (M+28 Da)Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Ensure efficient mixing to avoid localized high concentrations.
O-formylated Byproduct Reaction at the 5-hydroxy position. Can be promoted by higher temperatures.LC-MS, ¹H NMR (loss of phenolic OH, new formate proton signal)Maintain strict temperature control during the reaction. The N-H of the indole is more nucleophilic, but O-formylation can occur.
Polymeric/Tarry Material Uncontrolled exotherms leading to decomposition of the starting material or product.Insoluble, dark materialStrict temperature control is critical. Ensure the indole starting material is added slowly to the Vilsmeier reagent.
Q3: The product is extremely difficult to filter after the basic quench. What can I do to improve the filtration rate?

Poor filtration is a classic physical chemistry problem in scale-up. The particle size and morphology of your crystalline product are critical. "Crashing out" the product by rapidly changing solvent or pH conditions often leads to very fine, amorphous particles that clog filter media.

Causality and Solutions:

  • Cause: Rapid precipitation upon quenching leads to fine, needle-like, or amorphous particles with poor filtration characteristics.

  • Solution 1: Controlled Crystallization: Instead of a rapid quench, consider a slower, controlled neutralization. Adding the basic solution slowly while maintaining a specific temperature can promote the growth of larger, more easily filterable crystals.

  • Solution 2: Anti-Solvent Addition: After the initial quench and neutralization, a slow addition of an anti-solvent (a solvent in which the product is poorly soluble) can sometimes improve the crystal habit. This must be carefully screened.

  • Solution 3: "Aging" the Slurry: After precipitation, stirring the slurry at a constant temperature for several hours (a process known as aging or Ostwald ripening) can allow smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

  • Solution 4: Filter Aid: On a large scale, using a filter aid like Celite® is a common practice. A thin pre-coat of the filter aid on the filter, followed by adding a small amount to the slurry before filtration, can dramatically improve filtration times.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Q1: What is the standard synthetic route for this molecule and what are its key steps?

The most common and industrially viable method is the Vilsmeier-Haack formylation of 5-hydroxy-2-methyl-1H-indole.[4] This reaction is valued for its high regioselectivity at the electron-rich C3 position of the indole ring and the use of relatively inexpensive reagents.[5]

The process can be broken down into three main stages:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is reacted with dimethylformamide (DMF) at low temperatures (0-5 °C) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[2]

  • Electrophilic Aromatic Substitution: The 5-hydroxy-2-methyl-1H-indole is added to the pre-formed Vilsmeier reagent. The indole acts as a nucleophile, attacking the electrophilic carbon of the reagent.

  • Hydrolysis (Work-up): The resulting iminium intermediate is hydrolyzed, typically with an aqueous base, to yield the final aldehyde product.[1][3]

Workflow for Vilsmeier-Haack Synthesis

G cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Formylation Reaction cluster_2 Stage 3: Work-up & Isolation cluster_3 Stage 4: Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) indole_add Slowly Add Indole Substrate (Maintain Low Temp) reagent_prep->indole_add Exothermic reaction Stir and React (Monitor by TLC/HPLC) indole_add->reaction quench Quench into Basic Solution (e.g., Na₂CO₃) reaction->quench Exothermic filter Filter Precipitated Solid quench->filter wash Wash with Water filter->wash purify Recrystallize Product (e.g., from Ethanol) wash->purify dry Dry to Constant Weight purify->dry

Caption: High-level workflow for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?

For this synthesis, the following CPPs are vital for ensuring safety, yield, and purity:

ParameterStageWhy it's CriticalRecommended Range
Temperature Reagent Formation & ReactionControls reagent stability, reaction rate, and minimises side reactions/decomposition. Highly exothermic steps require robust control.[1][3]0-10 °C for reagent formation and indole addition. May be warmed to 25-40 °C to drive reaction to completion.
Reagent Addition Rate Reagent Formation & ReactionDirectly impacts the rate of heat generation. Must be matched to the reactor's cooling capacity to prevent thermal runaway.Add over 1-4 hours, depending on scale and cooling efficiency.
Agitation Speed All stagesEnsures thermal and concentration homogeneity, prevents localized hotspots, and keeps solids suspended during work-up.Must be sufficient to create a vortex and ensure rapid turnover of reactor contents.
pH during Quench Work-upEnsures complete hydrolysis of the intermediate and full precipitation of the product. An incorrect pH can lead to yield loss.pH > 8 to ensure the phenolic product is deprotonated initially, then adjusted for optimal precipitation.[3]
Q3: What are the primary safety hazards I should be aware of when running this reaction at a multi-kilogram scale?

Scaling up the Vilsmeier-Haack reaction introduces significant safety challenges that must be addressed through proper engineering controls and procedures.

  • Thermal Runaway: As discussed, the Vilsmeier reagent formation and the aqueous quench are highly exothermic. A failure in cooling or an overly rapid addition of reagents could lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

  • Corrosive and Reactive Reagents:

    • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a closed system under an inert atmosphere.

    • Vilsmeier Reagent: Is moisture-sensitive and corrosive.

  • Gas Evolution: The reaction of POCl₃ with water (from inadequate drying or during the quench) and the hydrolysis of the intermediate can release HCl and dimethylamine gas. The reactor must be vented to a scrubber system to neutralize these corrosive and noxious fumes.[1]

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree to diagnose potential causes of low yield during scale-up.

Q4: What is the most effective method for purifying multi-kilogram quantities of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde?

Recrystallization is the most common and effective method for purifying this compound on a large scale.[1][3] Column chromatography is generally not economically viable for multi-kilogram quantities.

Key Considerations for Large-Scale Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities should either remain soluble at low temperatures or be insoluble at high temperatures. Ethanol is frequently cited as a suitable solvent.[1] A solvent screen is highly recommended.

  • Volume and Concentration: Using the minimum amount of hot solvent to fully dissolve the crude product is key to maximizing recovery yield.

  • Cooling Profile: A slow, controlled cooling process is crucial. Rapid cooling will cause the product to crash out as fine particles, trapping impurities. A programmed cooling ramp over several hours will yield larger, purer crystals.

  • Isolation and Drying: The recrystallized product should be washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. Drying should be done under vacuum at a temperature that will not cause product degradation.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • 5-Methyl-1H-indole-3-carbaldehyde.
  • indole-3-aldehyde. Organic Syntheses Procedure.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

"preventing oxidation of the hydroxy group in 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the critical challenge of preventing oxidation of the 5-hydroxy group. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of 5-Hydroxyindole Oxidation

5-Hydroxyindoles are a crucial class of compounds, serving as precursors to vital neurotransmitters like serotonin and as foundational scaffolds in numerous pharmacologically active molecules. However, the electron-rich nature of the 5-hydroxyindole system makes it highly susceptible to oxidation. The phenolic hydroxyl group at the C-5 position significantly increases the electron density of the indole ring, rendering the molecule prone to degradation, dimerization, and the formation of colored impurities, often through quinone-imine intermediates, especially under mild oxidative conditions. This instability can compromise reaction yields, complicate purification, and affect the integrity of the final products.

This guide provides a focused approach to mitigating this issue through the strategic use of protecting groups for the 5-hydroxy moiety of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde darkens over time, even when stored. What is happening?

Answer: The darkening of your solution is a classic indicator of oxidation. The 5-hydroxyindole core is readily oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of trace metal impurities. This oxidation leads to the formation of highly colored polymeric byproducts. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store it in a cool, dark place. For long-term storage, keeping it as a solid under inert gas at low temperatures is recommended.

Troubleshooting Guide: Unexpected Side Products
Symptom Potential Cause Recommended Action
Observation of a new product with a mass corresponding to dimerization. Oxidation of the 5-hydroxy group to a phenoxy radical, followed by radical-radical coupling.Work under strictly anaerobic and anhydrous conditions. Use freshly distilled or degassed solvents. Consider adding a radical scavenger like BHT if compatible with your downstream chemistry.
Formation of N-protected instead of O-protected product during protection reaction. The indole nitrogen (N-H) is also nucleophilic and can compete with the phenolic hydroxyl group for the protecting group reagent.The relative nucleophilicity can be influenced by the base and solvent. For O-alkylation (e.g., benzylation), using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often favors O-alkylation over N-alkylation. For silylation, the steric bulk of the silyl group will inherently favor reaction at the less hindered oxygen.
Aldehyde group reacts during protection/deprotection. The aldehyde is susceptible to nucleophilic attack, especially under strongly basic or acidic conditions.Choose protecting groups that are applied and removed under neutral or mild conditions. Avoid strong bases like sodium hydride (NaH) at elevated temperatures if possible, or use it judiciously at low temperatures. For deprotection, methods like hydrogenolysis for benzyl ethers are generally compatible with aldehydes.

Protecting Group Strategies: A Comparative Overview

The key to preventing oxidation during multi-step synthesis is the temporary protection of the 5-hydroxy group. The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable without affecting the aldehyde or the indole ring.

Protecting Group Advantages Disadvantages Typical Deprotection
Benzyl (Bn) Highly stable to a wide range of reagents (acidic, basic, organometallics).Requires hydrogenolysis for removal, which can sometimes reduce the indole ring or other sensitive functional groups.Catalytic Hydrogenation (e.g., H₂, Pd/C).
tert-Butyldimethylsilyl (TBDMS) Easily introduced. Stable to basic conditions and many organometallic reagents.Labile to acidic conditions and fluoride ion sources.Tetrabutylammonium fluoride (TBAF), Acetic Acid.
Methoxymethyl (MOM) Stable to bases and nucleophiles.Requires acidic conditions for removal, which may not be suitable for all indole substrates.Strong acids (e.g., HCl in methanol).
Which protecting group should I choose?

The choice of protecting group is dictated by the planned synthetic route.

  • If your subsequent steps involve acidic conditions or fluoride reagents , a benzyl ether is a robust choice.

  • If your synthesis involves catalytic hydrogenation or strongly acidic conditions , a silyl ether like TBDMS is preferable.

  • Consider an orthogonal protection strategy if both the indole N-H and the 5-hydroxy group require protection and need to be deprotected at different stages of your synthesis.

Experimental Protocols

Protocol 1: Benzyl Protection of the 5-Hydroxy Group

This protocol favors O-alkylation over N-alkylation by using a mild base.

Workflow Diagram:

Benzyl_Protection Start 5-hydroxy-2-methyl-1H- indole-3-carbaldehyde Reagents Benzyl Bromide (BnBr) Potassium Carbonate (K₂CO₃) DMF Reaction Stir at room temperature (or gentle heating, e.g., 40-50 °C) under N₂ atmosphere Start->Reaction Dissolve Reagents->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Product 5-benzyloxy-2-methyl-1H- indole-3-carbaldehyde Purification->Product

Figure 1. Workflow for Benzyl Protection.

Step-by-Step Procedure:

  • To a solution of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Stir the suspension under an inert atmosphere (N₂) at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1-1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature overnight or with gentle heating (e.g., 40-50 °C) for a few hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford 5-benzyloxy-2-methyl-1H-indole-3-carbaldehyde.

Deprotection:

  • Dissolve the benzylated indole in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Protocol 2: TBDMS Protection of the 5-Hydroxy Group

This protocol utilizes a common silylating agent that is generally selective for the phenolic hydroxyl group.

Workflow Diagram:

TBDMS_Protection Start 5-hydroxy-2-methyl-1H- indole-3-carbaldehyde Reagents TBDMSCl Imidazole DMF Reaction Stir at room temperature under N₂ atmosphere Start->Reaction Dissolve Reagents->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Product 5-(tert-butyldimethylsilyloxy)-2-methyl- 1H-indole-3-carbaldehyde Purification->Product

Figure 2. Workflow for TBDMS Protection.

Step-by-Step Procedure:

  • Dissolve 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (1.0 eq.) and imidazole (2.0-2.5 eq.) in anhydrous DMF (approx. 0.1 M) under an inert atmosphere (N₂).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 eq.) in one portion.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the desired silyl ether.

Deprotection:

  • Fluoride-mediated: Dissolve the silyl ether in tetrahydrofuran (THF) and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF). Stir at room temperature until deprotection is complete.

  • Acid-mediated: For a milder acidic deprotection, stir the silyl ether in a mixture of acetic acid and water (e.g., 3:1) at room temperature.

Analytical Characterization

Successful protection can be confirmed by a combination of techniques:

  • Thin-Layer Chromatography (TLC): The protected product will have a higher Rf value (be less polar) than the starting material.

  • ¹H NMR Spectroscopy: Disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the protecting group (e.g., benzylic protons around 5.1 ppm for Bn; silyl methyl protons around 0.2 ppm for TBDMS).

  • Mass Spectrometry: The molecular weight of the product will increase by the mass of the protecting group minus the mass of a proton.

Mechanistic Rationale: O-Alkylation vs. N-Alkylation

The selective protection of the 5-hydroxy group in the presence of the indole N-H is a key challenge. The outcome is often governed by the Hard and Soft Acids and Bases (HSAB) principle and the reaction conditions.

Alkylation_Selectivity cluster_reactants Reactants Indole 5-Hydroxyindole Anion O_Alk O-Alkylation Product (Thermodynamically Favored) Indole->O_Alk Attack from 'Harder' Oxygen Anion N_Alk N-Alkylation Product (Kinetically Favored) Indole->N_Alk Attack from 'Softer' Nitrogen Anion BnBr Benzyl Bromide (Soft Electrophile)

Figure 3. Competing Pathways in Alkylation.

In aprotic polar solvents like DMF with a carbonate base, an equilibrium exists between the phenoxide and the indole anion. The phenoxide, being a "harder" nucleophile, preferentially attacks the "soft" electrophilic carbon of benzyl bromide, leading to the thermodynamically more stable O-alkylated product. While N-alkylation can occur, it is often reversible or kinetically less favored under these conditions.

References

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). A new and efficient benzylation of hydroxyl groups. Tetrahedron Letters, 17(39), 3535-3536. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the deprotection of benzyl and p-methoxybenzyl ethers of phenols by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Tetrahedron, 42(11), 3021-3028. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Validation & Comparative

"validation of a synthetic route to 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis and Validation of 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive comparison of synthetic routes for 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, a crucial heterocyclic building block in drug discovery and materials science. We will delve into the mechanistic underpinnings of a validated synthetic pathway, compare it with viable alternatives, and detail the necessary analytical procedures for structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous overview of this important synthesis.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde serves as a vital intermediate in the synthesis of a variety of biologically active compounds, including serotonin analogs and other neurotransmitter derivatives, highlighting its importance in neuropharmacology.[1] Its functionalized structure, featuring a reactive aldehyde and a nucleophilic indole ring with a hydroxyl group, makes it a versatile precursor for further chemical transformations.

The validation of a specific synthetic route is paramount to ensure reproducibility, scalability, and the consistent production of a high-purity final product, which is a non-negotiable requirement in pharmaceutical development.

Primary Validated Synthetic Route: A Two-Step Approach

Our primary recommended route involves a two-step process: the synthesis of the 5-hydroxy-2-methyl-1H-indole precursor via the Nenitzescu indole synthesis, followed by a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction.

Step 1: Nenitzescu Indole Synthesis of 5-Hydroxy-2-methyl-1H-indole

The Nenitzescu reaction is a powerful method for constructing 5-hydroxyindole systems. It involves the condensation of a benzoquinone with an ethyl aminocrotonate. The causality behind this choice lies in its reliability and the ready availability of the starting materials.

Experimental Protocol:

  • Preparation of Ethyl 3-aminocrotonate: In a round-bottom flask, cool ethyl acetoacetate (1.0 eq) to 0-5°C in an ice bath. While stirring, bubble ammonia gas through the solution or add aqueous ammonia (1.2 eq) dropwise. The reaction is exothermic; maintain the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The product, ethyl 3-aminocrotonate, will separate as an oil or solid. Extract with a suitable solvent like dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.

  • Condensation Reaction: Dissolve 1,4-benzoquinone (1.0 eq) in a solvent such as acetone or ethanol. To this solution, add the prepared ethyl 3-aminocrotonate (1.1 eq) portion-wise. The reaction mixture will typically change color and may become warm.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting benzoquinone is consumed.

  • Work-up and Purification: Upon completion, the intermediate product, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, often precipitates from the reaction mixture. Filter the solid, wash with cold solvent, and dry.[2] This intermediate can then be hydrolyzed and decarboxylated to yield 5-hydroxy-2-methyl-1H-indole, though for our purposes, the indole is formylated directly.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles.[3][4][5] It proceeds via an electrophilic aromatic substitution, where the electrophile, the "Vilsmeier reagent" (a chloroiminium ion), is generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] The reaction is highly regioselective for the C3 position of the indole ring due to the stability of the resulting cationic intermediate.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via a syringe, ensuring the temperature remains below 10°C. Stir the mixture at this temperature for 30-45 minutes to allow for the formation of the Vilsmeier reagent.[7]

  • Addition of Indole Precursor: Dissolve the 5-hydroxy-2-methyl-1H-indole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-85°C for 2-4 hours.[7] Monitor the reaction's progress using TLC.

  • Hydrolysis and Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.[7][8]

  • Isolation and Purification: The product, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.

Workflow for the Primary Synthetic Route

G cluster_0 Step 1: Nenitzescu Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Benzoquinone 1,4-Benzoquinone Condensation Condensation Benzoquinone->Condensation Aminocrotonate Ethyl 3-aminocrotonate Aminocrotonate->Condensation Indole_Precursor 5-Hydroxy-2-methyl-1H-indole Condensation->Indole_Precursor Formylation Electrophilic Substitution Indole_Precursor->Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Final_Product 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde Hydrolysis->Final_Product

Caption: Workflow of the two-step synthesis.

Comparison with Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is highly effective, other formylation methods are known in organic chemistry. Below is a comparison with two notable alternatives.

Alternative 1: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[9][10] It involves the reaction of a phenol with chloroform in a strongly basic aqueous solution. The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[9]

  • Mechanism: The phenoxide ion attacks the dichlorocarbene, and after hydrolysis, the aldehyde is formed.

  • Applicability: Given the phenolic hydroxyl group on the indole, this reaction is theoretically possible. However, it often suffers from low yields and the formation of byproducts. The harsh basic conditions can also be detrimental to the indole ring.

Alternative 2: Duff Reaction

The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol and boric acid or acetic acid).

  • Mechanism: The reaction proceeds through a complex mechanism involving the decomposition of HMTA to generate an electrophilic iminium species that attacks the aromatic ring.

  • Applicability: While it can be effective for simple phenols, the Duff reaction is known for its variable and often low yields.[11] Its application to a more complex system like a substituted indole may not be straightforward.

Comparative Analysis of Synthetic Routes
FeatureVilsmeier-Haack ReactionReimer-Tiemann ReactionDuff Reaction
Reagents DMF, POCl₃CHCl₃, Strong Base (e.g., NaOH)Hexamethylenetetramine, Acid
Yield Generally Good to Excellent (e.g., >80%)[7]Low to ModerateLow to Moderate, Variable[11]
Regioselectivity High (C3 for indoles)Primarily ortho to -OHPrimarily ortho to -OH
Reaction Conditions Mild to Moderate (0°C to 85°C)[7]Harsh (Strong Base, Heat)Moderate (Heat required)
Substrate Scope Broad for electron-rich aromaticsPrimarily for phenolsPrimarily for phenols
Advantages High yield, High selectivity, ReliableUses inexpensive reagentsSingle-step formylation
Disadvantages Use of POCl₃ (corrosive, water-sensitive)Low yields, Byproduct formation, Harsh conditionsOften low and inconsistent yields

Validation of the Final Product

Validation of the synthesized 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is crucial to confirm its identity and purity.[12][13][14] A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques and Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, the aldehyde proton (typically δ 9-10 ppm), the indole N-H proton (often broad, δ > 10 ppm), the methyl group protons, and the hydroxyl proton.

    • ¹³C NMR: Shows the number and type of carbon atoms. Key signals would be the carbonyl carbon of the aldehyde (δ > 180 ppm) and the carbons of the indole ring.

    • Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15] Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

    • Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal. The observed mass should match the calculated mass for C₁₀H₉NO₂.

    • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the mass spectrometer and acquire the spectrum in positive or negative ion mode.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the compound.

    • Technique: A reverse-phase HPLC method using a C18 column is typically employed. The compound is eluted using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol). Purity is determined by the area percentage of the main peak detected by a UV detector (indoles typically absorb strongly around 280 nm).

    • Protocol: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL). Inject a small volume (e.g., 5-10 µL) onto the HPLC system and run the established method. The purity should ideally be >98% for use in further applications.

Validation Workflow

G cluster_validation Analytical Validation Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS HPLC HPLC Pure_Product->HPLC Identity Structural Identity Confirmed NMR->Identity MW Molecular Weight Confirmed MS->MW Purity Purity Assessment (>98%) HPLC->Purity Final Validated Final Product Identity->Final Purity->Final MW->Final

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The indole scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, a member of this versatile family, presents a promising starting point for novel therapeutic development. However, its structural similarity to endogenous signaling molecules and other therapeutic agents necessitates a rigorous evaluation of its cross-reactivity profile.

This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. We will delve into the rationale behind target selection, present detailed experimental protocols for assessing off-target interactions, and offer a comparative analysis with other indole-based compounds. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and practical methodologies required to build a robust safety and selectivity profile for this promising molecule.

Deconstructing the Molecule: Predicting Potential Off-Target Interactions

The chemical architecture of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde provides critical clues to its potential biological interactions. The indole core is a known pharmacophore that can interact with a multitude of protein targets.[3] The hydroxyl and methyl substitutions on the indole ring, along with the carbaldehyde group at the 3-position, will modulate its binding affinity and selectivity.

Based on the extensive literature on indole derivatives, we can hypothesize potential cross-reactivity with the following target classes:

  • Protein Kinases: The indole nucleus is a common scaffold in many kinase inhibitors, often acting as an ATP-competitive binder.[4][5] Numerous clinically approved indole-containing drugs, such as Sunitinib and Nintedanib, are multi-targeted tyrosine kinase inhibitors.[2][6] Therefore, a broad panel of kinases should be a primary focus for cross-reactivity screening.

  • G-Protein Coupled Receptors (GPCRs): The structural resemblance of the indole core to neurotransmitters like serotonin (5-hydroxytryptamine) suggests a potential for interaction with aminergic GPCRs, including serotonin and dopamine receptors.[7][8][9]

  • Aryl Hydrocarbon Receptor (AhR): Indole-3-carbaldehyde, a structurally related compound, is a known ligand for the AhR, a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[10]

  • Nuclear Receptors: The lipophilic nature of the indole scaffold suggests possible interactions with the ligand-binding domains of nuclear receptors.

This predictive analysis forms the foundation for designing a targeted and efficient cross-reactivity screening cascade.

Strategic Framework for Cross-Reactivity Assessment

A tiered approach to cross-reactivity profiling allows for a systematic and cost-effective evaluation, starting with broad screening and progressing to more focused mechanistic studies.

A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening for Initial Hit Identification

The initial step involves screening 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde against a comprehensive panel of targets to identify potential off-target interactions. This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak binding. Commercial services offer extensive in vitro safety pharmacology panels that cover a wide range of GPCRs, kinases, ion channels, transporters, and enzymes.[11][12][13][14][15]

Recommended Panels:

  • Kinase Panel: A broad panel of at least 100 kinases from different families.

  • GPCR Panel: A panel including serotonin, dopamine, adrenergic, and opioid receptors.

  • Safety Pharmacology Panel: A standard panel that includes targets associated with common adverse drug reactions.

Tier 2: Dose-Response and Affinity Determination for Hit Validation

Any "hits" identified in Tier 1 (e.g., >50% inhibition or displacement) should be followed up with dose-response studies to determine the potency (IC50 or EC50) and binding affinity (Kd or Ki) of the interaction. This quantitative data is essential for ranking the off-target interactions and prioritizing them for further investigation.

Common Assay Formats:

  • Radioligand Binding Assays: A classic and robust method for determining binding affinity to receptors and ion channels.

  • Enzymatic Assays: For kinases and other enzymes, measuring the inhibition of substrate turnover.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.[16]

Tier 3: Functional and Mechanistic Assays for Biological Relevance

For the most potent off-target interactions, it is crucial to assess the functional consequences of binding. A compound that binds to a receptor may act as an agonist, antagonist, or inverse agonist. Understanding the functional activity is critical for predicting potential physiological effects.

Recommended Functional Assays:

  • Cell-Based Reporter Assays: To determine agonist or antagonist activity at GPCRs.

  • Cellular Kinase Inhibition Assays: To confirm kinase inhibition in a cellular context.

  • Downstream Signaling Pathway Analysis: To investigate the impact on specific signaling cascades.

Detailed Experimental Protocol: Competitive Binding Assay for GPCR Cross-Reactivity

To illustrate the practical application of these principles, here is a detailed protocol for a competitive radioligand binding assay to assess the cross-reactivity of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde against a panel of GPCRs.

G A Prepare Cell Membranes Expressing Target GPCR B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound from Unbound Radioligand B->C D Quantify Bound Radioactivity C->D E Data Analysis: Determine IC50 and Ki D->E

Workflow for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde for a panel of GPCRs.

Materials:

  • Cell membranes expressing the target GPCRs (e.g., 5-HT1A, D2).

  • Radioligand specific for each target GPCR (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2).

  • 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (test compound).

  • Non-labeled reference compound for each target (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde in assay buffer, typically from 100 µM to 0.1 nM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or reference compound (for total and non-specific binding)

    • Radioligand (at a concentration close to its Kd)

    • Cell membranes (at a concentration optimized for a robust signal)

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis: Benchmarking Against Other Indole Derivatives

To provide context for the cross-reactivity profile of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, it is essential to compare its activity with that of other relevant indole-based compounds. This comparative analysis will help to understand the influence of different substitutions on selectivity and guide future structure-activity relationship (SAR) studies.

CompoundPrimary TargetOff-Target 1 (Ki, nM)Off-Target 2 (Ki, nM)Off-Target 3 (Ki, nM)
5-hydroxy-2-methyl-1H-indole-3-carbaldehyde To be determinedExperimental DataExperimental DataExperimental Data
Indole-3-carbinolAhR AgonistEstrogen Receptor α (weak)--
SunitinibMulti-Kinase InhibitorVEGFR2 (0.8)PDGFRβ (2)c-KIT (4)
Serotonin5-HT Receptors5-HT1A (1.5)5-HT2A (3.9)5-HT7 (0.9)

This table presents hypothetical and literature-derived data for comparative purposes. The cross-reactivity profile of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde needs to be determined experimentally.

Conclusion: A Pathway to Selective Drug Candidates

A thorough understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. For 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, a systematic and tiered approach to cross-reactivity profiling is paramount. By combining predictive analysis based on its chemical structure with a robust experimental cascade of broad panel screening, dose-response validation, and functional characterization, researchers can build a comprehensive selectivity profile. This data-driven approach will not only mitigate the risk of off-target-related adverse effects but also provide invaluable insights to guide the optimization of this promising indole derivative into a safe and effective therapeutic agent.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Gfeller, D., et al. (2011). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of Chemical Information and Modeling, 51(1), 137-150. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269-291. Available at: [Link]

  • de Graaf, C., et al. (2011). Strategies for small molecule library design. Future Medicinal Chemistry, 3(14), 1775-1788. Available at: [Link]

  • Kaczor, A. A., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 584-597. Available at: [Link]

  • Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 318-325. Available at: [Link]

  • Sadybekov, A. A., et al. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. Available at: [Link]

  • Morton, M. R., et al. (2023). Comparative Profiling of Mouse and Human Microglial Small Extracellular Vesicles Reveals Conserved Core Functions with Distinct miRNA Signatures. International Journal of Molecular Sciences, 24(3), 2345. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods, 65(2), 57-69. Available at: [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-874. Available at: [Link]

  • Neovarsity. (2023, July 14). Beginner's Guide to Generative Design for Small Molecules. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology, 13(9), 2449-2457. Available at: [Link]

  • Whitebread, S., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Staroń, J., et al. (2016). G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. Pharmacological Reports, 68(5), 956-963. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(3), 1332. Available at: [Link]

  • Kortemme, T., & Taylor, N. D. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. PLoS Computational Biology, 9(8), e1003187. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Kumar, A., et al. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 14(1), 4-26. Available at: [Link]

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Li, Y., et al. (2024). The gut–bone axis: mechanisms through which oleic acid regulates bone metabolism and its potential in preventing and treating osteoporosis. Frontiers in Endocrinology, 15, 1349383. Available at: [Link]

  • Kalgutkar, A. S. (2012). A Prospective Method To Guide Small Molecule Drug Design. Journal of Chemical Education, 89(11), 1436-1439. Available at: [Link]

  • Zelante, T., et al. (2021). Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. bioRxiv. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • Integral Molecular. (2021, October 21). Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array [Video]. YouTube. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Available at: [Link]

  • Sharma, P. C., et al. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 22(10), 1126-1149. Available at: [Link]

  • El-Mekabaty, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(4), 267-280. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 30(1), 1-3. Available at: [Link]

  • Wikipedia. (n.d.). Quantitative proteomics. Retrieved from [Link]

  • Choppara, P., et al. (2015). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. ResearchGate. Available at: [Link]

Sources

"spectroscopic comparison of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde with its precursors"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates a deep understanding of its synthesis and characterization. This guide provides an in-depth spectroscopic comparison of the versatile building block, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, with its fundamental precursors. We will dissect the spectral transformations that occur at each synthetic step, offering researchers a clear roadmap for reaction monitoring and product validation.

The Synthetic Pathway: A Deliberate Assembly

The construction of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a multi-step process that elegantly assembles the bicyclic indole core and subsequently functionalizes it. A common and efficient route involves an initial Japp-Klingemann reaction to form a phenylhydrazone, followed by a Fischer indole synthesis to construct the indole nucleus. The final step is a regioselective formylation at the electron-rich C3 position, typically achieved through a Vilsmeier-Haack reaction.

This guide will focus on the spectroscopic signatures of the key players in this synthetic narrative:

  • 4-Aminophenol : The source of the hydroxyl-substituted benzene ring.

  • Ethyl 2-chloroacetoacetate : The four-carbon unit that will form the pyrrole ring.

  • 5-hydroxy-2-methyl-1H-indole : The core indole intermediate.

  • 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde : The final, formylated product.

Synthetic_Pathway cluster_precursors Precursors Precursors P1 4-Aminophenol P2 Ethyl 2-chloroacetoacetate Intermediate 5-hydroxy-2-methyl-1H-indole FinalProduct 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde Intermediate->FinalProduct  Vilsmeier-Haack Formylation   P1->Intermediate  Japp-Klingemann & Fischer Indole Synthesis   P2->Intermediate  Japp-Klingemann & Fischer Indole Synthesis  

Caption: Synthetic route to 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Spectroscopic Analysis of Precursors

The ability to confirm the identity and purity of starting materials is paramount. Here, we examine the characteristic spectral data for our chosen precursors.

4-Aminophenol

This bifunctional aromatic compound provides a distinct spectroscopic fingerprint.

  • FT-IR Spectroscopy : The infrared spectrum is rich with information. You will observe broad O-H and N-H stretching vibrations in the 3200-3400 cm⁻¹ region. Specifically, expect N-H stretches around 3380 and 3320 cm⁻¹, and an O-H stretch near 3220 cm⁻¹[1]. Aromatic C-H stretching appears around 3030 cm⁻¹, with C=C ring vibrations between 1450-1600 cm⁻¹[1].

  • ¹H NMR Spectroscopy : In a solvent like DMSO-d₆, the aromatic protons appear as two distinct doublets due to the para-substitution pattern, typically around δ 6.55 and 6.65 ppm. The labile protons of the hydroxyl and amino groups will appear as broad singlets, with their chemical shifts being concentration and temperature-dependent.

  • ¹³C NMR Spectroscopy : The four unique carbon environments of the aromatic ring are readily identified. The carbon bearing the hydroxyl group (C-OH) is the most deshielded, appearing around δ 152.1 ppm, followed by the carbon attached to the amino group (C-NH₂) at approximately δ 145.3 ppm[1]. The remaining aromatic carbons will resonate between δ 115-121 ppm[1].

Ethyl 2-chloroacetoacetate

This β-ketoester exists as a mixture of keto and enol tautomers, which can influence its spectra. However, the keto form is typically predominant.

  • FT-IR Spectroscopy : The most prominent features are two strong carbonyl (C=O) stretching bands. The ester carbonyl absorbs at a higher frequency, typically around 1745-1760 cm⁻¹, while the ketone carbonyl appears around 1725 cm⁻¹. The C-Cl stretch is weaker and found in the 600-800 cm⁻¹ region.

  • ¹H NMR Spectroscopy : The spectrum is characterized by the signals of the ethyl group: a quartet around δ 4.2 ppm (-OCH₂-) and a triplet around δ 1.3 ppm (-CH₃). The acetyl methyl group (-COCH₃) appears as a singlet around δ 2.3 ppm. The α-proton (-CHCl-) is a singlet around δ 4.7 ppm.

  • ¹³C NMR Spectroscopy : Key signals include the ester carbonyl at ~δ 167 ppm, the ketone carbonyl at ~δ 195 ppm, the α-carbon bearing the chlorine at ~δ 57 ppm, the methylene of the ethyl group at ~δ 62 ppm, the acetyl methyl at ~δ 26 ppm, and the methyl of the ethyl group at ~δ 14 ppm.

The Transformation Unveiled: Spectroscopic Analysis of Intermediates and Final Product

As the synthesis progresses, the disappearance of precursor signals and the emergence of new ones provide definitive evidence of chemical transformation.

5-hydroxy-2-methyl-1H-indole (Intermediate)

The formation of the indole ring from the precursors results in a dramatic change in the spectroscopic landscape. While specific experimental data for this exact compound is sparse, we can predict its spectral characteristics based on closely related 5-hydroxyindoles and 2-methylindoles.

  • FT-IR Spectroscopy : The most telling change is the appearance of a sharp N-H stretching vibration characteristic of the indole ring, typically around 3400 cm⁻¹. The broad O-H stretch from the phenol will also be present. The distinct dual carbonyl peaks of the ketoester will be absent.

  • ¹H NMR Spectroscopy : The formation of the indole ring introduces new signals. A singlet for the C2-methyl group will appear upfield, around δ 2.4 ppm. The C3-proton will be a singlet or a finely split multiplet around δ 6.2 ppm. The aromatic protons on the benzene ring will show a pattern indicative of 1,2,4-trisubstitution. The indole N-H proton will appear as a broad singlet, typically downfield (> δ 10 ppm in DMSO-d₆).

  • ¹³C NMR Spectroscopy : The spectrum will now reflect the nine distinct carbons of the indole core. The C2 carbon, attached to the methyl group, will be significantly downfield. Other characteristic signals include C3, which is typically the most upfield of the pyrrole ring carbons, and the carbons of the benzene ring, with C5 (bearing the -OH group) being the most deshielded among them.

  • UV-Vis Spectroscopy : Indoles exhibit characteristic absorption spectra. 5-hydroxyindole, a close analog, shows absorption maxima in the gas phase that are red-shifted compared to unsubstituted indole[2][3]. One can expect absorption bands around 220 nm and a broader band in the 270-300 nm range, attributable to π-π* transitions within the aromatic system.

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (Final Product)

The final formylation step introduces an electron-withdrawing aldehyde group at the C3 position, which significantly influences the electronic structure and, consequently, the spectroscopic data.

  • FT-IR Spectroscopy : The most definitive evidence of successful formylation is the appearance of a strong, sharp carbonyl (C=O) stretching band for the aldehyde group, typically in the range of 1650-1680 cm⁻¹. The indole N-H and phenolic O-H stretches will remain.

  • ¹H NMR Spectroscopy : A highly diagnostic, deshielded singlet for the aldehyde proton (-CHO) will appear far downfield, typically between δ 9.5 and 10.5 ppm. The introduction of the electron-withdrawing group at C3 causes a downfield shift of the adjacent aromatic protons, particularly the C4 proton. The C3-proton signal will be absent, confirming substitution at this position.

  • ¹³C NMR Spectroscopy : A new, highly deshielded signal corresponding to the aldehyde carbonyl carbon will be present, typically in the δ 185-195 ppm range. The C3 carbon signal will also shift significantly downfield due to the attachment of the carbonyl group.

Comparative Spectroscopic Data Summary

CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Aminophenol 3400-3200 (O-H, N-H), 1600-1450 (C=C)6.5-6.7 (Ar-H), ~4.7 (NH₂), ~8.9 (OH)~152 (C-OH), ~145 (C-NH₂), 115-121 (Ar-C)
Ethyl 2-chloroacetoacetate ~1750 (C=O, ester), ~1725 (C=O, ketone)4.7 (CHCl), 4.2 (q, OCH₂), 2.3 (s, COCH₃), 1.3 (t, CH₃)~195 (C=O, ketone), ~167 (C=O, ester), ~62 (OCH₂), ~57 (CHCl)
5-hydroxy-2-methyl-1H-indole ~3400 (N-H), broad O-H>10 (N-H), 6.5-7.2 (Ar-H), ~6.2 (C3-H), ~2.4 (s, CH₃)~148 (C-OH), ~136 (C2), 100-130 (Ar-C, Indole C)
5-hydroxy-2-methyl-1H-indole-3-carbaldehyde ~3400 (N-H), broad O-H, 1650-1680 (C=O, aldehyde)>11 (N-H), 9.5-10.5 (s, CHO), 6.8-8.0 (Ar-H), ~2.5 (s, CH₃)~190 (CHO), ~150 (C-OH), ~140 (C2), 110-138 (Ar-C, Indole C)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

To ensure reproducibility and data integrity, standardized experimental procedures are essential.

General Spectroscopic Methods

Spectroscopy_Workflow cluster_techniques Spectroscopic Techniques Sample Purified Sample (Precursor, Intermediate, or Product) FTIR FT-IR Analysis (KBr Pellet or ATR) Sample->FTIR NMR NMR Analysis (¹H, ¹³C in DMSO-d₆) Sample->NMR UVVis UV-Vis Analysis (Solution in Ethanol/MeOH) Sample->UVVis Data Spectral Data FTIR->Data NMR->Data UVVis->Data Analysis Data Processing & Structural Confirmation Data->Analysis

Caption: General workflow for spectroscopic characterization of synthesized compounds.

  • FT-IR Spectroscopy : Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory[4].

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing[4].

  • UV-Vis Spectroscopy : Absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as ethanol or methanol, and measured in a quartz cuvette.

Conclusion

The journey from simple aromatic and aliphatic precursors to the functionalized heterocyclic system of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is clearly mapped by spectroscopic techniques. Each reaction step imparts a unique and identifiable signature upon the molecule. The disappearance of the dual carbonyl stretches of the ketoester and the appearance of the indole N-H stretch confirm cyclization. Subsequently, the emergence of a strong aldehyde C=O stretch in the IR spectrum and a highly deshielded proton signal in the ¹H NMR spectrum provide unequivocal evidence of successful formylation. By understanding these characteristic spectral shifts, researchers can confidently track the progress of their synthesis, validate the structure of their intermediates and final products, and ensure the quality of the materials destined for further application.

References

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Accessed January 26, 2026. [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Accessed January 26, 2026. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Accessed January 26, 2026. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Accessed January 26, 2026. [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 26, 2026. [Link]

  • Absorption spectra of indole and 5-hydroxyindole in the gas phase... ResearchGate. Accessed January 26, 2026. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Accessed January 26, 2026. [Link]

  • 4-Aminophenol (C6H7NO) properties. Mol-Instincts. Accessed January 26, 2026. [Link]

  • Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. Accessed January 26, 2026. [Link]

  • Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Indian Academy of Sciences. Accessed January 26, 2026. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Accessed January 26, 2026. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Accessed January 26, 2026. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. Accessed January 26, 2026. [Link]

  • The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. RSC Publishing. Accessed January 26, 2026. [Link]

  • indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. Accessed January 26, 2026. [Link]

  • Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Accessed January 26, 2026. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]

  • UV − visible absorption spectra of indole-3-acetaldehyde,... ResearchGate. Accessed January 26, 2026. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.